2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The cyclopropylsulfonyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the cyclopropylsulfonyl group . The 1,3,4-oxadiazole ring could be formed through a condensation reaction of a carboxylic acid (or a derivative) and a hydrazine .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .科学的研究の応用
Synthesis and Structural Analysis
1,3,4-Oxadiazole compounds, including structures similar to 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole, are synthesized for their significant biological activities. A study detailed the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing a methodology that may parallel the synthesis of the compound . These derivatives were structurally elucidated using NMR, IR, and mass spectral data, indicating the comprehensive analytical approach required for such compounds (Khalid et al., 2016).
Biological Evaluation and Potential Therapeutic Applications
Antibacterial Activity : The synthesized oxadiazole compounds demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests the potential of similar structures, like 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole, in developing new antimicrobial agents (Khalid et al., 2016).
Anticancer Activity : Another study on 1,3,4-oxadiazole and acetamide derivatives highlighted their evaluation as promising anticancer agents. Such research underscores the potential of oxadiazole-bearing compounds, including the cyclopropylsulfonyl piperidin-4-yl moiety, for anticancer therapy (Rehman et al., 2018).
Antitubercular Agents : Sulfonyl derivatives with 1,3,4-oxadiazole moieties were identified for their potent antimicrobial and antitubercular activities. This indicates the broader spectrum of therapeutic applications for compounds with 1,3,4-oxadiazole structures (Kumar et al., 2013).
Mechanism of Action and Drug Development
Enzyme Inhibition : The ability of 1,3,4-oxadiazole derivatives to act as enzyme inhibitors, including butyrylcholinesterase (BChE), was demonstrated, suggesting a mechanism that could be exploited in drug development for diseases such as Alzheimer's (Khalid et al., 2016).
Drug Candidates for Alzheimer’s Disease : Synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was aimed at evaluating new drug candidates for Alzheimer's disease, showcasing the therapeutic potential of 1,3,4-oxadiazole derivatives in neurodegenerative diseases (Rehman et al., 2018).
将来の方向性
特性
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-9(2)12-14-15-13(19-12)10-5-7-16(8-6-10)20(17,18)11-3-4-11/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRZZBAIWYCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。